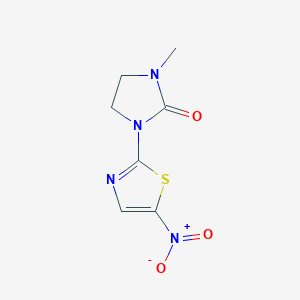
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is a complex organic compound characterized by its unique structure, which includes an indene core and multiple ketone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the reaction of 1,2,4-benzenetricarboxylic anhydride with ethyl acetoacetate in the presence of acetic anhydride and triethylamine . The reaction is carried out under controlled temperature conditions, often with ice cooling to manage the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often involving the addition of oxygen atoms.
Reduction: Reduction reactions can convert the ketone groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action for 1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione involves its interaction with molecular targets through its reactive ketone groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The pathways involved often include nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione
- 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)-2-{[(pyridin-2-yl)methyl]amino}acetonitrile
Uniqueness
1-(1,3-Dioxo-2,3-dihydro-1h-inden-2-yl)-5-phenylpentane-1,3,5-trione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its multiple ketone groups and indene core make it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
CAS-Nummer |
10437-98-6 |
|---|---|
Molekularformel |
C20H14O5 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-(1,3-dioxoinden-2-yl)-5-phenylpentane-1,3,5-trione |
InChI |
InChI=1S/C20H14O5/c21-13(10-16(22)12-6-2-1-3-7-12)11-17(23)18-19(24)14-8-4-5-9-15(14)20(18)25/h1-9,18H,10-11H2 |
InChI-Schlüssel |
DOFLIVSIPPGUBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




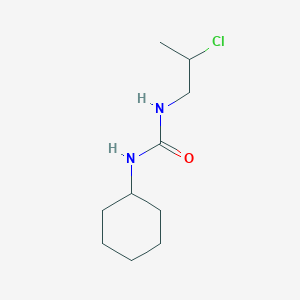
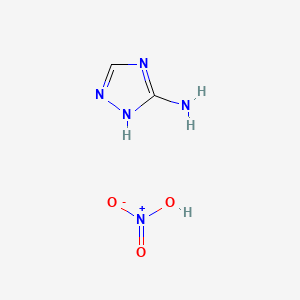
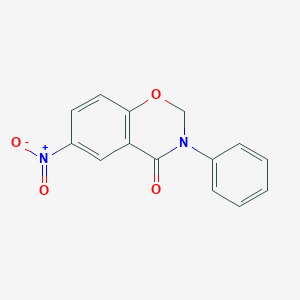
![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
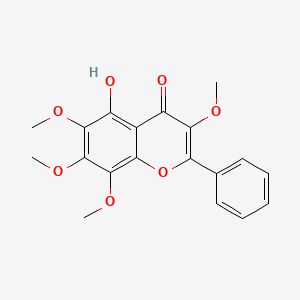

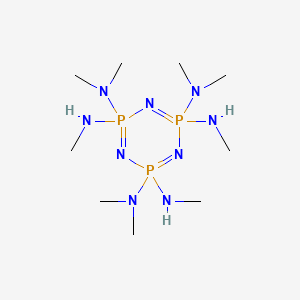


![2,2'-[(Dibutylstannanediyl)bis(oxy)]bis(2-oxoethane-1-thiol)](/img/structure/B14715549.png)
